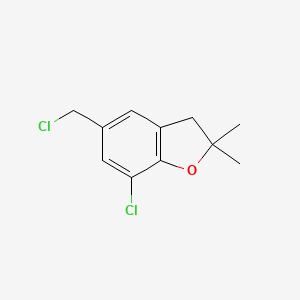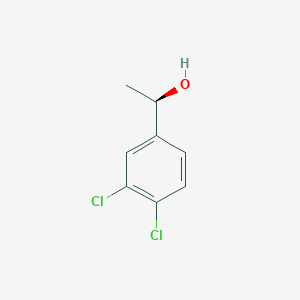
(1R)-1-(3,4-dichlorophenyl)ethan-1-ol
Descripción general
Descripción
“(1R)-1-(3,4-dichlorophenyl)ethan-1-ol” is a chemical compound with the CAS Number: 252963-12-5 . It has a molecular weight of 191.06 . The IUPAC name for this compound is (1R)-1-(3,4-dichlorophenyl)ethanol . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “(1R)-1-(3,4-dichlorophenyl)ethan-1-ol” is 1S/C8H8Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m1/s1 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“(1R)-1-(3,4-dichlorophenyl)ethan-1-ol” is a liquid at room temperature . It has a molecular weight of 191.06 . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Enzymatic Process Development
A study by Guo et al. (2017) developed an enzymatic process for preparing chiral intermediates like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, which is closely related to (1R)-1-(3,4-dichlorophenyl)ethan-1-ol. This process is significant in synthesizing Ticagrelor, used for treating acute coronary syndromes. The process is green, environmentally sound, and has high productivity, making it valuable for industrial applications.
Fungicidal Activity
Kuzenkov and Zakharychev (2009) synthesized a series of substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, closely related to the target compound. These compounds displayed fungicidal activity, indicating potential applications in pharmacology and agrochemicals (Kuzenkov & Zakharychev, 2009).
Catalytic Asymmetric Transfer Hydrogenation
Yang et al. (1997) explored Ruthenium(II) Complexes containing optically active ligands including compounds similar to (1R)-1-(3,4-dichlorophenyl)ethan-1-ol. They evaluated these complexes in catalytic asymmetric transfer hydrogenation of acetophenone by propan-2-ol, which is important in synthetic chemistry and the development of new catalytic processes (Yang et al., 1997).
Biocatalysis in Drug Synthesis
Miao et al. (2019) conducted a study on the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol, a chiral intermediate of Miconazole, an antifungal agent. This research highlights the role of biocatalysis in the synthesis of chiral intermediates for drug development (Miao et al., 2019).
Synthesis of Chiral Molecules
Sakai et al. (2000) synthesized optically pure diols related to (1R)-1-(3,4-dichlorophenyl)ethan-1-ol. This study is relevant for the synthesis of chiral molecules, which have significant implications in pharmaceutical chemistry (Sakai et al., 2000).
Bioconversion and Crystallization in Intermediate Synthesis
Konuki et al. (2014) reported on the production of (R)-Tetrahydrothiophene-3-ol, a key intermediate in synthesizing penem-based antibiotics. The study combined bioconversion and crystallization, highlighting the importance of these processes in synthesizing optically active intermediates (Konuki et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
(1R)-1-(3,4-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTGSONNNMGQNQ-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(3,4-dichlorophenyl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



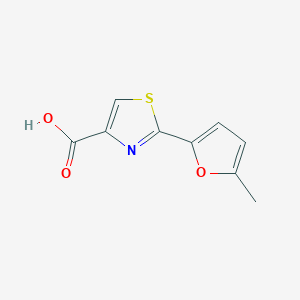
![2-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide](/img/structure/B1416490.png)
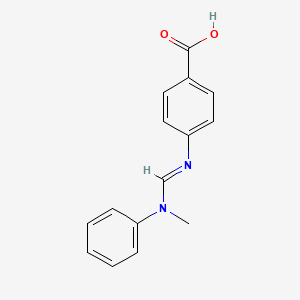
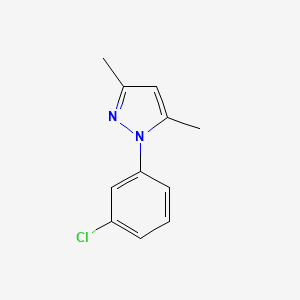
![N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B1416497.png)
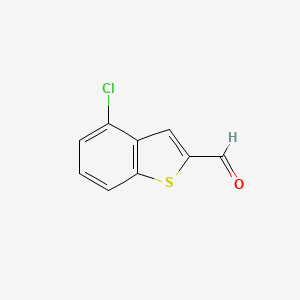

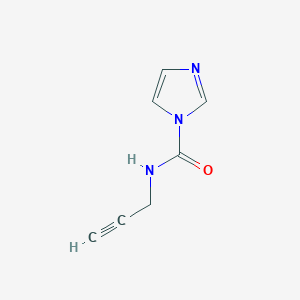
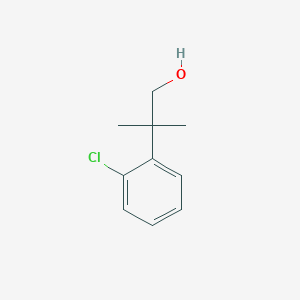
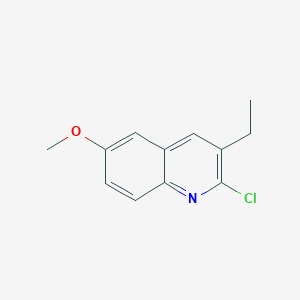
![2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B1416506.png)
![6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1416510.png)
![{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol](/img/structure/B1416511.png)
